molecular formula C11H13NOSi B13991092 6-((Trimethylsilyl)ethynyl)nicotinaldehyde

6-((Trimethylsilyl)ethynyl)nicotinaldehyde

Cat. No.: B13991092
M. Wt: 203.31 g/mol
InChI Key: HPCCNAPRISABKL-UHFFFAOYSA-N
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Description

6-((Trimethylsilyl)ethynyl)nicotinaldehyde is a chemical compound with the molecular formula C11H13NOSi It is characterized by the presence of a trimethylsilyl group attached to an ethynyl moiety, which is further connected to a nicotinaldehyde structure

Preparation Methods

The synthesis of 6-((Trimethylsilyl)ethynyl)nicotinaldehyde typically involves the following steps:

    Starting Materials: The synthesis begins with nicotinaldehyde as the core structure.

    Reaction with Trimethylsilylacetylene: Nicotinaldehyde undergoes a reaction with trimethylsilylacetylene in the presence of a suitable catalyst, such as a palladium complex, to form the desired product.

    Reaction Conditions: The reaction is usually carried out under an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions are optimized to achieve high yields.

Industrial production methods may involve scaling up the laboratory synthesis process, ensuring that the reaction conditions are controlled to maintain product purity and yield.

Chemical Reactions Analysis

6-((Trimethylsilyl)ethynyl)nicotinaldehyde undergoes various chemical reactions, including:

    Oxidation: The aldehyde group can be oxidized to form the corresponding carboxylic acid.

    Reduction: The aldehyde group can be reduced to form the corresponding alcohol.

    Substitution: The trimethylsilyl group can be substituted with other functional groups using appropriate reagents.

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.

Scientific Research Applications

6-((Trimethylsilyl)ethynyl)nicotinaldehyde has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis, particularly in the construction of more complex molecules.

    Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.

    Medicine: Research into potential pharmaceutical applications, such as drug development, may involve this compound.

    Industry: It may be used in the development of new materials or as an intermediate in the synthesis of other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-((Trimethylsilyl)ethynyl)nicotinaldehyde involves its interaction with molecular targets and pathways. The aldehyde group can form covalent bonds with nucleophilic sites in biological molecules, potentially altering their function. The trimethylsilyl group can influence the compound’s reactivity and stability, affecting its overall behavior in chemical and biological systems.

Comparison with Similar Compounds

6-((Trimethylsilyl)ethynyl)nicotinaldehyde can be compared with similar compounds such as:

    6-Methoxy-4-((trimethylsilyl)ethynyl)nicotinaldehyde: This compound has a methoxy group instead of a hydrogen atom on the nicotinaldehyde ring, which can affect its reactivity and applications.

    4-((Trimethylsilyl)ethynyl)nicotinaldehyde:

Properties

IUPAC Name

6-(2-trimethylsilylethynyl)pyridine-3-carbaldehyde
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NOSi/c1-14(2,3)7-6-11-5-4-10(9-13)8-12-11/h4-5,8-9H,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HPCCNAPRISABKL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C[Si](C)(C)C#CC1=NC=C(C=C1)C=O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NOSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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